4-Ethoxy-2-nitrobenzoic acid
CAS No.: 103440-98-8
Cat. No.: VC20796804
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103440-98-8 |
|---|---|
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | 4-ethoxy-2-nitrobenzoic acid |
| Standard InChI | InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | ASIBMPOSLZTHOI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Introduction
Fundamental Structure and Identification
4-Ethoxy-2-nitrobenzoic acid is characterized by a benzene ring containing three key substituents: a carboxylic acid group, an ethoxy group at the para (4) position, and a nitro group at the ortho (2) position. This specific arrangement of functional groups contributes to its unique chemical behavior and reactivity profile.
The compound has been documented in scientific literature since at least the 1950s, as evidenced by publications from Galmarini and Deulofeu (1957) and Wakae et al. (1959, 1960) . These early investigations established the foundation for understanding this compound's properties and potential applications.
Physical and Chemical Properties
Physical Characteristics
4-Ethoxy-2-nitrobenzoic acid exhibits distinct physical properties that influence its handling, storage, and application in various chemical processes. Table 1 summarizes the key physical parameters of this compound:
| Property | Value |
|---|---|
| CAS Number | 103440-98-8 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.171 g/mol |
| Density | 1.368 g/cm³ |
| Boiling Point | 379.7°C at 760 mmHg |
| Flash Point | 183.5°C |
| Vapor Pressure | 1.92×10⁻⁶ mmHg at 25°C |
| Refractive Index | 1.575 |
| LogP | 2.21490 |
| Polar Surface Area (PSA) | 92.35000 |
These physical properties indicate that 4-Ethoxy-2-nitrobenzoic acid is a relatively stable solid at room temperature with a high boiling point . The moderate LogP value suggests a balance between hydrophilic and hydrophobic characteristics, which can be advantageous for certain chemical applications requiring partial solubility in both polar and non-polar solvents .
Chemical Reactivity
The chemical behavior of 4-Ethoxy-2-nitrobenzoic acid is governed by the interplay between its three functional groups:
This combination of electron-donating and electron-withdrawing groups creates a unique electronic environment within the molecule, affecting its reactivity in various chemical transformations.
Applications and Research Significance
As a Chemical Intermediate
The multifunctional nature of 4-Ethoxy-2-nitrobenzoic acid makes it valuable as a chemical intermediate in organic synthesis. The presence of three different functional groups provides multiple points for chemical modification and derivatization:
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The carboxylic acid group can be transformed into various derivatives including esters, amides, and acid chlorides
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The nitro group can be reduced to an amine, which opens numerous possibilities for further functionalization through diazotization, coupling reactions, or amide formation
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The ethoxy group provides opportunities for ether cleavage or other transformations
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